molecular formula C10H11BrN2 B1602997 4-Bromo-5-isopropyl-1H-indazole CAS No. 610796-21-9

4-Bromo-5-isopropyl-1H-indazole

Cat. No.: B1602997
CAS No.: 610796-21-9
M. Wt: 239.11 g/mol
InChI Key: YKZRMRNUPRUYCW-UHFFFAOYSA-N
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Description

4-Bromo-5-isopropyl-1H-indazole is a heterocyclic compound with the molecular formula C10H11BrN2 It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system

Scientific Research Applications

4-Bromo-5-isopropyl-1H-indazole has several applications in scientific research:

Safety and Hazards

The safety information available indicates that “4-Bromo-5-isopropyl-1H-indazole” should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. Avoid dust formation and do not breathe vapors/dust. Do not ingest .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-5-isopropyl-1H-indazole involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-isopropyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Products: Various substituted indazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-indazole: Similar structure but lacks the isopropyl group.

    5-Methyl-1H-indazole: Similar indazole core with a methyl group instead of a bromine atom.

    4,5-Dimethyl-1H-indazole: Contains two methyl groups instead of a bromine and an isopropyl group.

Uniqueness

4-Bromo-5-isopropyl-1H-indazole is unique due to the presence of both a bromine atom and an isopropyl group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-bromo-5-propan-2-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-6(2)7-3-4-9-8(10(7)11)5-12-13-9/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZRMRNUPRUYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=C(C=C1)NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626541
Record name 4-Bromo-5-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610796-21-9
Record name 4-Bromo-5-(propan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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